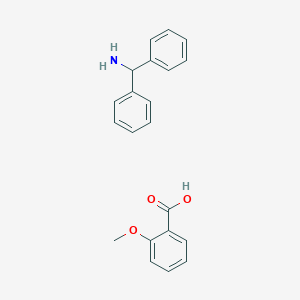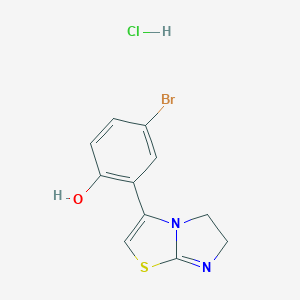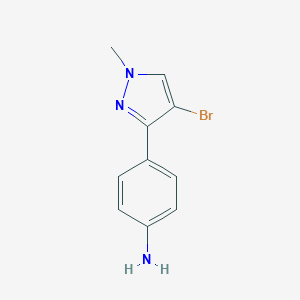
Carbamic acid, (3-amino-1-methyl-3-oxopropyl)-, 1,1-dimethylethyl ester, (R)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamic acid, (3-amino-1-methyl-3-oxopropyl)-, 1,1-dimethylethyl ester, (R)- is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is also known as R-2-AMT and is a chiral intermediate used for the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of Carbamic acid, (3-amino-1-methyl-3-oxopropyl)-, 1,1-dimethylethyl ester, (R)- is not well understood. However, studies have shown that it acts as a chiral auxiliary in the synthesis of chiral compounds. It has also been shown to have potential antitumor activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of Carbamic acid, (3-amino-1-methyl-3-oxopropyl)-, 1,1-dimethylethyl ester, (R)- are not well studied. However, studies have shown that it has potential antitumor activity and can act as a chiral auxiliary in the synthesis of chiral compounds.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using Carbamic acid, (3-amino-1-methyl-3-oxopropyl)-, 1,1-dimethylethyl ester, (R)- in lab experiments are its chiral nature and potential applications in the synthesis of pharmaceuticals and agrochemicals. However, the limitations are its high cost and limited availability.
Orientations Futures
There are several future directions for the research on Carbamic acid, (3-amino-1-methyl-3-oxopropyl)-, 1,1-dimethylethyl ester, (R)-. These include:
1. Further studies on its mechanism of action and potential antitumor activity.
2. Development of more efficient and cost-effective synthesis methods.
3. Exploration of its potential applications in the synthesis of other chiral compounds.
4. Investigation of its potential applications in other fields such as materials science and catalysis.
In conclusion, Carbamic acid, (3-amino-1-methyl-3-oxopropyl)-, 1,1-dimethylethyl ester, (R)- is a chiral intermediate with potential applications in various research fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on Carbamic acid, (3-amino-1-methyl-3-oxopropyl)-, 1,1-dimethylethyl ester, (R)- is needed to fully understand its potential and limitations.
Méthodes De Synthèse
The synthesis of Carbamic acid, (3-amino-1-methyl-3-oxopropyl)-, 1,1-dimethylethyl ester, (R)- involves the reaction of (R)-2-amino-1-methyl-3-oxobutane with isobutyl chloroformate. The reaction takes place in the presence of a base such as triethylamine and a solvent such as dichloromethane. The product is then purified using column chromatography to obtain pure Carbamic acid, (3-amino-1-methyl-3-oxopropyl)-, 1,1-dimethylethyl ester, (R)-.
Applications De Recherche Scientifique
Carbamic acid, (3-amino-1-methyl-3-oxopropyl)-, 1,1-dimethylethyl ester, (R)- has potential applications in various research fields. It is used as a chiral intermediate for the synthesis of pharmaceuticals such as antihypertensive drugs, antitumor agents, and antibiotics. It is also used for the synthesis of agrochemicals such as herbicides and insecticides. Carbamic acid, (3-amino-1-methyl-3-oxopropyl)-, 1,1-dimethylethyl ester, (R)- is also used in the synthesis of chiral ligands for asymmetric catalysis.
Propriétés
Numéro CAS |
159877-48-2 |
|---|---|
Formule moléculaire |
C9H18N2O3 |
Poids moléculaire |
202.25 g/mol |
Nom IUPAC |
tert-butyl N-[(2R)-4-amino-4-oxobutan-2-yl]carbamate |
InChI |
InChI=1S/C9H18N2O3/c1-6(5-7(10)12)11-8(13)14-9(2,3)4/h6H,5H2,1-4H3,(H2,10,12)(H,11,13)/t6-/m1/s1 |
Clé InChI |
RHTSOFOGPVTVGP-ZCFIWIBFSA-N |
SMILES isomérique |
C[C@H](CC(=O)N)NC(=O)OC(C)(C)C |
SMILES |
CC(CC(=O)N)NC(=O)OC(C)(C)C |
SMILES canonique |
CC(CC(=O)N)NC(=O)OC(C)(C)C |
Synonymes |
Carbamic acid, (3-amino-1-methyl-3-oxopropyl)-, 1,1-dimethylethyl ester, (R)- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![4-Pyrimidinecarboxamide,n-[1-[(cyclohexylamino)carbonyl]-3-methylbutyl]-n-(4-methoxyphenyl)-6-phenyl-2-(1-pyrrolidinyl)-](/img/structure/B66817.png)

![Cyclopentanemethanol, 2-amino-4-fluoro-3-hydroxy-, [1S-(1alpha,2alpha,3beta,4beta)]-(9CI)](/img/structure/B66820.png)

![1-[(2-Aminophenyl)sulfonyl]pyrrolidine](/img/structure/B66827.png)
![Cyclopent[hi]indeno[4,3,2,1-cdef]chrysene](/img/structure/B66829.png)
![3'-(Hydroxymethyl)[1,1'-biphenyl]-3-ol](/img/structure/B66831.png)